2-(2-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to contain a chloro-fluorophenyl group and a tetramethyl-dioxaborolane group1.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While I couldn’t find the exact synthesis process for “2-(2-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, there are related compounds that have been synthesized. For example, a class of quinoline derivatives has been synthesized, which are nitrogen-containing bicyclic compounds2. Another example is the synthesis of 2-chloro-5-fluorophenyl-substituted para-quinone methides3.Molecular Structure Analysis
The molecular structure of a compound can provide insights into its properties and potential applications. However, the exact molecular structure of “2-(2-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not readily available4.Chemical Reactions Analysis
The chemical reactions involving “2-(2-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not well-documented. However, related compounds, such as quinoline derivatives, have been studied extensively. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential applications. However, the exact physical and chemical properties of “2-(2-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not readily available5.Scientific Research Applications
Synthesis and Chemical Biology
- The compound has been utilized as a precursor in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, revealing its potential in developing inhibitors against serine proteases like thrombin, showcasing its versatile application in chemical synthesis and medicinal chemistry (Spencer et al., 2002).
Material Science and Engineering
- Research on Pinacolylboronate-Substituted Stilbenes indicates the compound's role in synthesizing boron-containing stilbene derivatives. These derivatives are crucial for developing new materials for LCD technology and investigating potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Advanced Polymer Synthesis
- The compound has been used in the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization, contributing to advancements in polymer science with applications in electronic devices and materials (Yokozawa et al., 2011).
Boron Chemistry and Catalysis
- Studies have highlighted its use in the rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes, which is significant for synthesizing vinylboronates with high regio- and stereo-selectivity. This research underscores the compound's importance in catalysis and synthetic organic chemistry (Murata et al., 2002).
Safety And Hazards
The safety and hazards associated with “2-(2-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not well-documented. However, it’s important to handle all chemicals with care and follow appropriate safety protocols6.
Future Directions
The future directions for research on “2-(2-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not clear due to the limited information available. However, the synthesis and study of related compounds, such as quinoline derivatives, suggest potential applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc2.
properties
IUPAC Name |
2-(2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEZMLTVDFZRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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